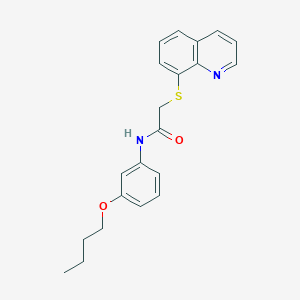

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a key role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Wirkmechanismus

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide acts as a competitive antagonist of ET-1 receptors, specifically the ET-A subtype. ET-A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, whereas ET-B receptors are expressed in endothelial cells and mediate vasodilation. By blocking the activation of ET-A receptors, N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the vasoconstrictor effects of ET-1 and promotes vasodilation.

Biochemical and physiological effects:

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been investigated for its potential use in the treatment of heart failure and atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide in laboratory experiments provides a specific and selective tool for studying the role of ET-1 and its receptors in various physiological and pathological conditions. However, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide is limited by its low solubility and stability, which may affect its bioavailability and efficacy in vivo. Furthermore, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may not fully replicate the complex and dynamic interactions of ET-1 and its receptors in vivo.

Zukünftige Richtungen

Future research on N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may focus on improving its solubility and stability, as well as developing more potent and selective ET-A receptor antagonists. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may also be investigated for its potential use in combination with other drugs for the treatment of cardiovascular and renal diseases. Furthermore, the role of ET-1 and its receptors in other physiological and pathological processes, such as inflammation and cancer, may also be explored.

Synthesemethoden

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of protected amino acids to a solid support, whereas LPPS involves the synthesis of peptides in solution. The synthesis of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide involves the incorporation of the 8-quinolinylthio and 3-butoxyphenyl groups onto the N-terminal of the peptide sequence.

Wissenschaftliche Forschungsanwendungen

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.

Eigenschaften

IUPAC Name |

N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-3-13-25-18-10-5-9-17(14-18)23-20(24)15-26-19-11-4-7-16-8-6-12-22-21(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROYKUYJKBJQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5653555 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)

![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)

![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)

![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)

![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)